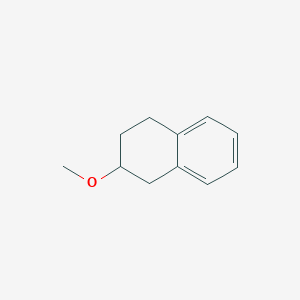

2-Methoxytetralin

Descripción

Contextual Significance of Tetralin Derivatives in Research

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a foundational structure in medicinal chemistry and organic synthesis. researchgate.netresearchgate.net Its rigid, bicyclic nature provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with biological targets. Tetralin derivatives are integral components of numerous biologically active compounds and clinically significant pharmaceuticals. researchgate.net

A prominent example is the tetralin ring's presence in anthracycline antibiotics, such as doxorubicin (B1662922) and daunorubicin, which are used in cancer chemotherapy and are known to act as DNA intercalators. nih.gov Furthermore, the antidepressant sertraline (B1200038) features a tetralin core, which is crucial for its therapeutic activity. researchgate.netresearchgate.net The versatility of the tetralin scaffold is demonstrated by its incorporation into compounds with a wide array of biological activities, including antifungal, anti-Parkinsonian, and anti-inflammatory properties. researchgate.netresearchgate.net Researchers have also explored tetralin derivatives for their potential in treating neurodegenerative diseases and their activity as anticancer agents. nih.govmdpi.com The development of synthetic methodologies, including hydrogenation, cyclization via metal catalysts, and green chemical techniques, underscores the ongoing effort to efficiently produce these valuable derivatives for further investigation. researchgate.netresearchgate.net

Overview of Academic Interest in Methoxytetralin Systems

The introduction of a methoxy (B1213986) group onto the tetralin skeleton, creating methoxytetralin systems, significantly influences the molecule's electronic properties and lipophilicity. This modification can enhance its interaction with biological targets and affect its pharmacokinetic profile. cymitquimica.com Academic interest in methoxytetralin systems is particularly pronounced in the field of neuropharmacology, where they serve as precursors and core structures for ligands targeting neurotransmitter receptors. cymitquimica.comontosight.ai

For instance, aminotetralin derivatives with a methoxy group have been extensively investigated. 2-Amino-5-methoxytetralin is recognized as a selective agonist for the dopamine (B1211576) D3 receptor, making it a valuable research tool for studying neurological and psychiatric conditions like Parkinson's disease and schizophrenia. cymitquimica.comlookchem.com Similarly, other derivatives such as 2-Propylamino-5-methoxytetralin and 5-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin have been studied for their affinity for neurotransmitter receptors, including serotonin (B10506) receptors. ontosight.aiontosight.ai

Methoxytetralin derivatives also serve as crucial intermediates in the synthesis of more complex molecules. Ketone derivatives, such as 5-methoxy-2-tetralone (B30793) and 6-methoxytetralin-2-one, are common starting materials for constructing these pharmacologically relevant compounds. prepchem.comchemsynthesis.comacs.org For example, 5-methoxy-2-tetralone is a key precursor in the synthesis of (S)-2-amino-5-methoxytetralin. acs.orggoogle.com Furthermore, 2-acetyl-5,8-dimethoxytetralin is a valuable intermediate for the synthesis of the AB ring system of anthracyclinones, highlighting the role of methoxytetralins in the development of anticancer agents. journals.co.za The academic pursuit of efficient synthetic routes, including asymmetric synthesis and catalytic reductions, demonstrates the sustained importance of these methoxylated systems in modern chemical research. acs.orggoogle.com

Interactive Data Table of Selected Methoxytetralin Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Methoxytetralin | C₁₁H₁₄O | 162.23 | 1730-48-9 |

| 2-Amino-5-methoxytetralin | C₁₁H₁₅NO | 177.24 | 4018-91-1 |

| (S)-2-Amino-5-methoxytetralin Hydrochloride | C₁₁H₁₆ClNO | 213.70 | 105086-80-4 |

| 2-Amino-7-methoxytetralin hydrochloride | C₁₁H₁₆ClNO | 213.70 | 3880-78-2 |

| 2-Propylamino-5-methoxytetralin | C₁₄H₂₁NO | 219.33 | 78598-91-1 |

| 6-methoxytetralin-2-one | C₁₁H₁₂O₂ | 176.21 | 2472-22-2 |

| 7-Methoxy-2-tetralone | C₁₁H₁₂O₂ | 176.22 | 4133-34-0 |

Structure

3D Structure

Propiedades

Número CAS |

20052-18-0 |

|---|---|

Fórmula molecular |

C11H14O |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

2-methoxy-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,11H,6-8H2,1H3 |

Clave InChI |

AQZPRLBVNXQKLQ-UHFFFAOYSA-N |

SMILES canónico |

COC1CCC2=CC=CC=C2C1 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Methoxytetralin and Its Derivatives

General Synthetic Routes and Strategies

The construction of the 2-methoxytetralin scaffold is versatile, allowing for several strategic approaches depending on the available starting materials and desired substitution patterns.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust platform for creating this compound and its derivatives. One such approach begins with 6-methoxytetralin, which can be transformed into 6,7-dimethoxy-2-tetralone (B1583830) and 5,6-dimethoxy-1-tetralone. arkat-usa.org A notable transformation involves the conversion of 6-methoxy-1-tetralone (B92454) into 6-methoxy-2-tetralone (B1345760), a key intermediate. This process can be accomplished in three steps, starting with the protection of the ketone, followed by epoxidation and subsequent rearrangement.

Another example is the synthesis of 2-[2-(6-methoxytetralin-1-ylidene)-ethyl]-2-methylcyclopentane-1,3-dione, which starts from 2-methyl-1,3-cyclopentanedione (B45155) and 1-ethenyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenol. chemicalbook.com These multi-step sequences allow for the gradual build-up of molecular complexity to yield the desired tetralin derivatives.

Precursor-Based Synthesis (e.g., from Naphthalenes or Tetralones)

A common and efficient strategy for synthesizing this compound involves the use of readily available precursors like naphthalenes and tetralones.

The synthesis often starts from naphthalene (B1677914) derivatives. For instance, 1,6-dimethoxynaphthalene (B30794) can be prepared by the O-dimethylation of 1,6-dihydroxynaphthalene (B165171). researchgate.net This product can then undergo a Birch reduction, followed by reductive amination of the resulting 5-methoxy-2-tetralone (B30793) to yield (±)-2-amino-5-methoxytetralin. acs.org Another method involves the hydrogenation of 2-methoxynaphthalene (B124790) over a Raney Nickel catalyst to produce a mixture containing this compound. google.com

Tetralones are also pivotal precursors. 5-Methoxy-2-tetralone is a key starting material for producing intermediates of the drug rotigotine. guidechem.com The synthesis of 5-methoxy-2-tetralone itself can be initiated from 1,6-dimethoxynaphthalene via reduction. guidechem.com A concise synthesis of 6-methoxy-2-tetralone has been developed from 6-methoxy-1-tetralone, which is a potential intermediate for various terpenoid and steroidal compounds. The conversion of 1-tetralones to 2-tetralones can also be achieved through a 1,2-carbonyl transposition.

The following table summarizes a precursor-based synthesis approach:

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 6-methoxy-1-tetralone | 1. 2,4-pentanediol, p-TsOH, toluene, reflux2. m-CPBA, CH2Cl23. H2SO4, ethanol, reflux | 6-methoxy-2-tetralone | 36% (overall) | |

| 1,6-dimethoxynaphthalene | Na, EtOH, NH3 | 5-methoxy-2-tetralone | High | guidechem.com |

| 5-methoxy-2-tetralone | aq. NH3, Raney Ni, H2 | (±)-2-amino-5-methoxytetralin | 91% | acs.org |

Alkyl Aryl Ether Formation Pathways

The formation of the methoxy (B1213986) group on the tetralin ring is a critical step and is typically achieved through alkyl aryl ether synthesis. The Williamson ether synthesis is a classic and widely used method for this transformation. youtube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent.

For example, 2-methoxynaphthalene can be prepared by the methylation of 2-naphthol. youtube.com This can be carried out using dimethyl sulfate (B86663) or methyl iodide as the methylating agent in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. youtube.com Similarly, the synthesis of 1,6-dimethoxynaphthalene from 1,6-dihydroxynaphthalene utilizes dimethyl sulfate and sodium hydroxide. researchgate.net The ultraviolet absorption spectra of hydroxytetralins and their corresponding methyl ethers have been compared, confirming the effect of methylation on the spectral properties. jst.go.jp

Asymmetric Synthesis and Enantioselective Control

Due to the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers. The separation and synthesis of single enantiomers are crucial for applications where stereochemistry is important.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. pbworks.comlibretexts.org Since enantiomers possess identical physical properties in a non-chiral environment, direct separation is challenging. libretexts.org Therefore, resolution techniques often involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. pbworks.comlibretexts.org

One approach is the use of chiral stationary phases in chromatography. For instance, the enantiomers of 2-(N-propylamino)-5-methoxytetralin have been separated using a dual cyclodextrin (B1172386) system in capillary zone electrophoresis. researchgate.net Another method involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard chromatography column. globalresearchonline.netiupac.org

Diastereomeric Salt Formation for Enantiopurity

A prevalent method for chiral resolution is the formation of diastereomeric salts. crysforma.com This technique is particularly effective for resolving racemic amines or acids. The racemic mixture is treated with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pbworks.comlibretexts.org These salts, having different solubilities, can be separated by fractional crystallization. pbworks.com

The resolution of (±)-2-amino-5-methoxytetralin has been successfully achieved using (S)-mandelic acid. acs.orgacs.org This process yields the (S)-enantiomer with high enantiomeric excess. acs.org Similarly, racemic 2-(N-propylamino)-5-methoxytetralin can be resolved using a chiral diaroyltartaric acid, such as dibenzoyl-(-)-tartaric acid, in an organic solvent like ethyl acetate (B1210297). google.com The choice of the resolving agent is critical, and a variety of chiral acids like tartaric acid, malic acid, and mandelic acid are commonly employed. libretexts.org

The following table outlines examples of diastereomeric salt resolution for tetralin derivatives:

| Racemic Compound | Resolving Agent | Solvent | Isolated Diastereomer | Reference |

| (±)-2-Amino-5-methoxytetralin | (S)-Mandelic Acid | Not specified | (S)-1·(S)-mandelic acid | acs.orgacs.org |

| 2-(N-propylamino)-5-methoxytetralin | Dibenzoyl-(-)-tartaric acid | Ethyl acetate | Salt of amine and tartaric acid | google.com |

| 2-(N-propylamino)-5-methoxytetralin | (-)-Mandelic acid | Acetone | (-)-Mandelic acid salt | google.com |

Asymmetric Induction in Synthetic Sequences

Asymmetric induction is a cornerstone in the synthesis of chiral this compound derivatives, circumventing the low yields often associated with classical resolution of racemates. google.com A notable application is in the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride. This process begins with the reaction of a non-chiral substrate, 5-methoxy-2-tetralone, with a chiral reagent, R-(+)-α-phenylethylamine. google.com This initial step is an addition-elimination reaction that produces a chiral enamine intermediate. google.com

The subsequent step involves the reduction of this intermediate, where the existing stereocenter directs the stereochemical outcome of the newly formed amine-bearing carbon. google.com This sequence of reactions effectively transfers the chirality from the phenylethylamine auxiliary to the tetralin core. google.com The process has been shown to achieve a high yield of approximately 68.7%, with a purity of 99% and an impressive enantiomeric excess (e.e.) of 99.9%. google.comgoogleapis.com

Key Parameters in Asymmetric Induction:

| Parameter | Condition |

| Chiral Reagent | R-(+)-α-phenylethylamine |

| Substrate | 5-methoxy-2-tetralone |

| Molar Ratio (Substrate:Reagent) | 1:0.5 to 1:5 (preferably 1:2) |

| Reduction Temperature | -80°C to 50°C (preferably -30°C to 20°C) |

| Overall Yield | ~68.7% |

| Purity | 99% |

| Enantiomeric Excess (e.e.) | 99.9% |

Chiral Auxiliary-Controlled Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of this compound derivatives. These auxiliaries are temporarily incorporated into the synthetic sequence to direct the formation of a specific stereoisomer.

One prominent example involves the use of aminoalcohol-based chiral auxiliaries in conjunction with iridium catalysts for asymmetric reductive amination. kanto.co.jpkanto.co.jp This method is particularly effective for the synthesis of optically active amines from ketones like 2-tetralones. kanto.co.jpkanto.co.jp The chiral auxiliary, often an inexpensive aminoalcohol, is combined with the ketone to form a diastereomeric intermediate. kanto.co.jpkanto.co.jp The subsequent reduction, catalyzed by a chiral iridium complex, proceeds with high stereoselectivity. kanto.co.jpkanto.co.jp A key advantage of this approach is the ease with which the aminoalcohol auxiliary can be removed under mild oxidative conditions, yielding the desired optically active amine. kanto.co.jpkanto.co.jp

Catalytic Approaches in Methoxytetralin Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, including those based on iridium, nickel, palladium, and copper, have been developed to address different synthetic challenges.

Asymmetric Reductive Amination Catalysis (e.g., Iridium Complexes)

Asymmetric reductive amination (ARA) has emerged as a powerful tool for the direct synthesis of chiral amines from ketones. mdpi.com Iridium-based catalysts, in particular, have shown exceptional performance in this transformation. mdpi.comrsc.org These catalysts, often featuring chiral ligands such as phosphoramidites or Josiphos-type binaphane ligands, can achieve high yields and enantioselectivities (up to 99% e.e.). mdpi.comrsc.org

Hydrogenation Catalysis (e.g., Raney Nickel, Palladium-Carbon)

Hydrogenation is a fundamental process in the synthesis of tetralin systems, often employed for the reduction of naphthalene precursors or for deprotection steps. google.comgoogle.com Raney Nickel and Palladium-on-Carbon (Pd/C) are among the most common catalysts for these transformations. stanford.edu

Raney Nickel, a high-surface-area nickel-aluminum alloy, is effective for the hydrogenation of various functional groups and can be used for the reductive amination of ketones like 5-methoxy-2-tetralone in the presence of ammonia (B1221849). acs.org Palladium-on-carbon is another versatile hydrogenation catalyst used in the synthesis of this compound derivatives. google.comgoogle.com It is often used for debenzylation steps, such as the removal of a phenylethylamine group after its use as a chiral auxiliary. google.com The choice of catalyst can be influenced by the desired selectivity and the presence of other functional groups in the molecule. illinois.edu

Comparison of Common Hydrogenation Catalysts:

| Catalyst | Properties | Common Applications |

| Raney Nickel | High surface area Ni-Al alloy, often used as a slurry in water. stanford.edu | Hydrogenation of alkenes, alkynes, and reduction of C-S bonds. Reductive amination. acs.org |

| Palladium-Carbon (Pd/C) | Palladium deposited on activated carbon, available in various loadings (e.g., 5%, 10%). stanford.edu | Hydrogenation of double and triple bonds, deprotection of functional groups. stanford.edu Debenzylation. google.com |

Metal-Mediated Transformations (e.g., Copper, Tungsten Complexes)

Copper and other transition metals can mediate a variety of transformations relevant to the synthesis of complex organic molecules. nih.gov While specific examples directly targeting this compound with tungsten complexes are less common in the provided context, copper's role in organic synthesis is well-documented. nih.govchemrxiv.org Copper complexes can catalyze a range of reactions, including oxidations and coupling reactions. nih.gov Bio-inspired copper systems, for example, can effect the oxidation of alcohols to aldehydes and ketones, which could be relevant in precursor synthesis for this compound derivatives. nih.gov

Advanced Synthetic Techniques

Advanced synthetic methods provide powerful tools for the preparation of complex molecules, offering improvements in yield, purity, and the speed of synthesis. For tetralin derivatives, these techniques are instrumental in accessing novel compounds and radiolabeled analogs for specialized applications.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.netrsc.org The application of microwave irradiation in the synthesis of heterocyclic and carbocyclic compounds, including tetralin derivatives, has been an area of active research. mdpi.commdpi.comfoliamedica.bg

The primary advantage of microwave heating lies in its mechanism of directly and efficiently heating the reaction mixture, which can accelerate reaction rates and facilitate reactions that are sluggish under conventional conditions. researchgate.net While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively documented in the reviewed literature, the principles can be extrapolated from the synthesis of related tetralin and chromene derivatives. For instance, the synthesis of various heterocyclic derivatives has been shown to be significantly more efficient under microwave irradiation compared to traditional refluxing. mdpi.comfoliamedica.bg

In a study on the synthesis of bioactive tetrahydropyrimidine (B8763341) derivatives, microwave irradiation for 22-24 minutes was sufficient to complete the reaction, whereas conventional heating required 20-24 hours at reflux. foliamedica.bg Similarly, the synthesis of 2H-chromene derivatives saw reaction times drop from 4-7 hours with conventional heating to just 8-10 minutes with microwave assistance. mdpi.com These examples underscore the potential of microwave technology to significantly expedite the synthesis of complex molecules.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds

| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

|---|---|---|---|---|

| Tetrahydropyrimidine derivatives | 20-24 hours | 22-24 minutes | Not specified | foliamedica.bg |

| 2H-Chromene derivatives | 4-7 hours | 8-10 minutes | Good | mdpi.com |

This table illustrates the general time-saving advantages of microwave synthesis for compounds with structural similarities to tetralin derivatives, in the absence of direct data for this compound.

Radiochemical labeling introduces a radioactive isotope into a molecule, enabling its use as a tracer in techniques like Positron Emission Tomography (PET). PET is a powerful in vivo imaging modality that requires radiopharmaceuticals labeled with positron-emitting radionuclides such as carbon-11 (B1219553) (¹¹C, t₁/₂ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 109.8 min). rsc.orgresearchgate.netnih.gov The synthesis of radiolabeled tetralin derivatives is of significant interest for studying various biological targets in the central nervous system and other tissues. researchgate.netacs.org

Carbon-11 Labeling: Carbon-11 is often introduced into a molecule via methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are typically produced from cyclotron-generated [¹¹C]CO₂. rsc.orgresearchgate.netnih.gov The short half-life of ¹¹C necessitates rapid and efficient radiosynthesis procedures.

While direct ¹¹C-labeling of this compound is not detailed in the provided search results, the radiosynthesis of structurally related aminotetralin analogs has been reported. For example, the synthesis of ¹¹C-labeled 2-(N-alkyl-N-1'-[¹¹C]propyl)amino-5-hydroxytetralin analogs has been developed to create high-affinity agonists for dopamine (B1211576) D-2 receptors. researchgate.netresearchgate.net In these syntheses, a precursor molecule is reacted with a ¹¹C-labeled alkylating agent to introduce the radioisotope. For instance, [¹¹C]methamphetamine was synthesized by the N-methylation of amphetamine using [¹¹C]CH₃I. nih.gov

Fluorine-18 Labeling: Fluorine-18 is a widely used radionuclide for PET due to its longer half-life, which allows for more complex synthetic procedures and distribution to imaging centers. nih.govosti.gov The introduction of ¹⁸F can be achieved through nucleophilic substitution reactions.

The synthesis of ¹⁸F-labeled tetralin derivatives has been explored, particularly for compounds targeting dopamine receptors. For example, (R,S)-2-(N-propyl-N-5'-[¹⁸F]fluoropentyl)amino-5-hydroxytetralin ([¹⁸F]5-OH-FPPAT) was synthesized with decay-corrected yields of 10-15%. researchgate.net The synthesis involved the preparation of a suitable precursor followed by nucleophilic fluorination. Another approach involves the use of ¹⁸F-labeled prosthetic groups, such as N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM), which can then be conjugated to a target molecule. nih.gov

Table 2: Examples of Radiosynthesis of Tetralin Derivatives

| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield (decay-corrected) | Reference |

|---|---|---|---|---|

| [¹¹C]2-(N-alkyl-N-1'-propyl)amino-5-hydroxytetralin analogs | 2-(N-propylamino)-5-hydroxytetralin | [¹¹C]propyl iodide | Not specified | researchgate.netresearchgate.net |

| [¹⁸F]5-OH-FPPAT | 5-bromopentanoyl derivative of methoxytetralin | [¹⁸F]fluoride | 10-15% | researchgate.net |

This table provides examples of the radiosynthesis of tetralin derivatives, illustrating the precursors and labeling agents used. Specific data for this compound was not available in the search results.

The development of these advanced synthetic techniques is pivotal for the continued exploration of this compound and its derivatives in medicinal chemistry and molecular imaging.

Chemical Reactivity and Transformation Mechanisms of Methoxytetralin Systems

Functional Group Interconversions and Derivatization Reactions

Functional group interconversion and derivatization are essential techniques to modify the properties of 2-methoxytetralin, enabling the synthesis of a wide range of compounds. researchgate.net These reactions typically target the methoxy (B1213986) group or the adjacent ketone in its precursor, 6-methoxy-2-tetralone (B1345760), to introduce new functionalities. medcraveonline.comchemicalbook.com

One of the primary transformations is the conversion of the methoxy group into other functional groups. For instance, the precursor 6-methoxy-2-tetralone is a key starting material for producing 2-aminotetralin derivatives. medcraveonline.com A significant derivatization is the reductive amination of 5-methoxy-2-tetralone (B30793), which leads to the formation of (S)-2-amino-5-methoxytetralin hydrochloride, a chiral intermediate for pharmacologically active molecules. acs.org This process involves the reaction of 5-methoxy-2-tetralone with ammonia (B1221849) over a Raney Nickel catalyst under a hydrogen atmosphere. acs.org

Derivatization is also employed for analytical purposes, such as in gas chromatography (GC). researchgate.net Techniques like methoximation followed by silylation are used to convert polar compounds containing carbonyl groups into more volatile and thermally stable derivatives suitable for GC-MS analysis. nih.gov This process reduces the polarity and improves the chromatographic peak shape and resolution. nih.govrug.nl For example, trimethylanilinium hydroxide (B78521) (TMAH) is a reagent used for flash alkylation, where derivatization occurs in the heated injection port of a gas chromatograph. lcms.cz

The following table summarizes common derivatization reactions involving methoxytetralin systems:

| Reaction Type | Starting Material | Reagents | Product | Purpose |

| Reductive Amination | 5-Methoxy-2-tetralone | Aqueous NH₃, Raney Ni, H₂ | (±)-2-amino-5-methoxytetralin HCl | Synthesis of chiral intermediates acs.org |

| Biocatalytic Reduction & Amination | 5-Methoxy-2-tetralone | Biocatalyst, Aminating agent | (S)-2-(N-benzylamino)-5-methoxy-tetralin | Synthesis of drug intermediates guidechem.com |

| Asymmetric Synthesis | 5-Methoxy-2-tetralone | R-(+)-α-phenylethylamine, Reducing agent | (S)-2-amino-5-methoxytetralin HCl | Chiral synthesis google.com |

Ring-Opening Reactions (e.g., Aziridine (B145994) Ring Opening)

Ring-opening reactions, particularly those involving aziridines derived from methoxytetralin scaffolds, represent a sophisticated method for synthesizing substituted aminotetralins. lookchem.commolaid.comresearchgate.net Aziridines, being highly strained three-membered rings, can be activated and opened by various nucleophiles to introduce specific functionalities with controlled stereochemistry. researchgate.net

A key strategy involves the synthesis of substituted (S)-2-aminotetralins through the ring-opening of aziridines prepared from L-aspartic acid β-tert-butyl ester. lookchem.commolaid.com In one documented pathway, an N-Boc-aziridine is converted to (S)-2-amino-7-methoxytetralin. researchgate.net The aziridine ring can be activated by alkylating the ring nitrogen, which is then followed by nucleophilic attack. researchgate.net For example, an N-allylated aziridine can undergo a ring-opening reaction with a nucleophile like an acetate (B1210297) ion. researchgate.net

These reactions are significant in medicinal chemistry for creating libraries of compounds with potential biological activity. The regioselectivity and stereoselectivity of the aziridine ring-opening are critical for obtaining the desired product.

The general scheme for such a transformation can be represented as:

Step 1: Formation of an aziridine fused to or derived from a methoxytetralin framework.

Step 2: Activation of the aziridine ring , often by N-alkylation or using a Lewis acid.

Step 3: Nucleophilic attack , where a nucleophile opens the ring to yield the final substituted aminotetralin derivative.

This methodology provides a powerful tool for accessing complex and stereochemically defined aminotetralin structures. colab.ws

Demethoxylation and Related Ether Cleavage Reactions

Demethoxylation, or ether cleavage, is a fundamental reaction for converting the methoxy group of this compound into a hydroxyl group, yielding the corresponding phenol (B47542). chem-station.com This transformation is critical in the synthesis of many biologically active compounds where a phenolic hydroxyl group is a key pharmacophoric feature. The cleavage of the C-O bond in aryl methyl ethers like this compound is typically achieved under harsh conditions using strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com

Several reagents are effective for this purpose:

Boron Tribromide (BBr₃) : This is a powerful Lewis acid that readily cleaves aryl methyl ethers. chem-station.com The reaction involves the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr) : Concentrated aqueous HBr (typically 47-48%) is a classic reagent for ether cleavage. chem-station.comgoogle.com The reaction proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. libretexts.orglibretexts.org

Aluminum Chloride (AlCl₃) : Another strong Lewis acid that can be used for demethoxylation, often requiring heating. chem-station.com

Thiols : High molecular weight thiols, such as 1-dodecanethiol, can be used under basic conditions in high-boiling solvents like N-methyl-2-pyrrolidone (NMP) to effect demethylation. chem-station.com Methionine in methanesulfonic acid has also been reported as an effective reagent system. acsgcipr.org

The general mechanism for acid-catalyzed ether cleavage involves two main steps:

Protonation of the ether oxygen by a strong acid to form an oxonium ion, which makes the adjacent carbon atoms more electrophilic and turns the alcohol into a good leaving group. wikipedia.orgmasterorganicchemistry.com

Nucleophilic attack by a halide ion (like Br⁻ or I⁻) on the methyl carbon, displacing the phenol in an Sₙ2 reaction. libretexts.orglibretexts.org

The following table summarizes common reagents and conditions for the demethoxylation of methoxytetralin systems.

| Reagent | Conditions | Mechanism Type | Notes |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) in CH₂Cl₂ | Lewis Acid-mediated | Highly effective but reagent is moisture-sensitive. chem-station.com |

| Hydrobromic Acid (HBr) | Heated to reflux (~90-130°C) | Acid-catalyzed Sₙ2 | A common and robust method. chem-station.comgoogle.com |

| Aluminum Chloride (AlCl₃) | Heating in a solvent like dichloromethane | Lewis Acid-mediated | Less reactive than BBr₃. chem-station.com |

| Thiols (e.g., Dodecanethiol) | Basic conditions (e.g., NaOH) in NMP at ~130°C | Sₙ2 with thiolate | Odorless thiol variants are preferred. chem-station.com |

| Methionine / Methanesulfonic Acid | Heated in methanesulfonic acid | Acid-catalyzed Sₙ2 | The resulting alkylated methionine is non-volatile. acsgcipr.org |

Complexation Chemistry (e.g., Organometallic Complexes)

The aromatic ring of the tetralin system in this compound and its derivatives can act as a π-ligand to form organometallic complexes, most notably with tricarbonylchromium, Cr(CO)₃. rsc.orgrsc.org This complexation significantly alters the reactivity of the aromatic ring and its substituents, enabling regio- and stereoselective reactions that are otherwise difficult to achieve. rsc.org

The formation of an (η⁶-arene)tricarbonylchromium complex modifies the electronic properties of the aromatic ring, making it more susceptible to nucleophilic attack. This has been exploited in the synthesis of specifically substituted tetralin derivatives. For example, researchers have prepared tricarbonylchromium complexes of 8-methoxy-2-(dipropylamino)tetralin to introduce methyl and trimethylsilyl (B98337) groups at specific positions on the aromatic ring with high regioselectivity. rsc.orgrsc.org

Key findings from studies on these complexes include:

Regioselective Functionalization : The complexation directs incoming substituents to specific positions. For instance, C-7 derivatives were produced from an 8-methoxy-substituted complex, while C-6 derivatives were obtained from a complex with a bulkier C-8 substituent. rsc.org

Stereoselective Reactions : The bulky tricarbonylchromium group can direct reactions to occur on the face of the molecule opposite to the metal complex (anti-attack). rsc.org Treatment of the endo-tricarbonylchromium complex of 2-(dipropylamino)-8-methoxytetralin with potassium tert-butoxide and methyl iodide led to methylation at the C-1 position, trans to the C-2 substituent. rsc.org In contrast, the exo complex yielded methylation at the C-4 position. rsc.org

Synthesis of Complex Molecules : This methodology has been used as a key step in the total synthesis of natural products, such as dihydroxyserrulatic acid, by enabling nucleophilic addition at the meta position relative to the methoxy group. lookchem.com

The thermolysis of chromium hexacarbonyl with 1-methoxytetralin is a common method to synthesize the corresponding syn-tricarbonylchromium complex. capes.gov.br These complexes are valuable intermediates in organic synthesis, providing a pathway to functionalized tetralins with precise control over substitution patterns.

Acid-Catalyzed Reactions and Mechanisms

This compound and its derivatives are susceptible to various acid-catalyzed reactions, which primarily involve the ether linkage or other functional groups present in the molecule. publish.csiro.au The mechanisms of these reactions are governed by the principles of carbocation stability and keto-enol tautomerism. masterorganicchemistry.com

A prominent acid-catalyzed reaction is the cleavage of the ether bond, as detailed in section 3.3. The mechanism begins with the protonation of the ether oxygen by a strong acid (e.g., HBr, HI), forming a good leaving group (an alcohol). libretexts.orglibretexts.org This is followed by a nucleophilic attack (Sₙ1 or Sₙ2) by the conjugate base of the acid. wikipedia.orgmasterorganicchemistry.com For a primary methyl group, the reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com

In cases where a tetralone precursor is used, such as 5-methoxy-2-tetralone, acid catalysis plays a role in reactions like enamine formation. An addition-elimination reaction with an amine (e.g., R-(+)-α-phenylethylamine) can be catalyzed by acids like methanesulfonic acid or sulfuric acid. google.com The acid promotes the keto-enol tautomerism and activates the carbonyl group for nucleophilic attack. masterorganicchemistry.com

The hydration of related unsaturated systems, such as 6-methoxy-3,4-dihydronaphthalene (an olefin derived from 6-methoxy-1-tetralone), can also be acid-catalyzed. medcraveonline.com The mechanism involves the protonation of the double bond to form a stable carbocation, followed by the attack of a water molecule. leah4sci.comlibretexts.orglibretexts.org For example, epoxidation of 6-methoxy-3,4-dihydronaphthalene followed by treatment with ethanolic sulfuric acid leads to the formation of 6-methoxy-2-tetralone. medcraveonline.comchemicalbook.com

The key steps in a generic acid-catalyzed reaction involving a methoxytetralin derivative can be summarized as:

Protonation : A proton from the acid catalyst adds to a basic site, typically an oxygen atom (ether or carbonyl) or a double bond. leah4sci.comlumenlearning.com

Formation of a Reactive Intermediate : This leads to the formation of a more reactive species, such as an oxonium ion or a carbocation. leah4sci.comlibretexts.org

Nucleophilic Attack/Rearrangement : A nucleophile attacks the electrophilic center, or the intermediate undergoes rearrangement.

Deprotonation : A proton is lost to regenerate the acid catalyst and yield the final product. leah4sci.com

These acid-catalyzed transformations are fundamental in the synthesis and modification of the methoxytetralin scaffold. publish.csiro.au

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of 2-Methoxytetralin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-phase conformation of this compound and its derivatives. researchgate.netcopernicus.org By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), researchers can deduce the preferred conformation of the tetralin ring system. For instance, the conformation of the cyclohexene (B86901) ring in tetralin-based compounds can be determined by a combination of NMR measurements and molecular mechanics calculations. researchgate.net In some cases, NMR spectra can reveal the presence of slowly interconverting conformers, providing insights into the energy barriers of bond rotations. copernicus.org For example, in related sterically hindered molecules, restricted bond rotation can lead to the doubling of NMR signals, indicating the presence of distinct rotamers. copernicus.org

Interactive Data Table: NMR Data for Tetralin Derivatives

| Compound | Nucleus | Technique | Key Findings | Reference |

|---|---|---|---|---|

| 1-phenyl-3-propionamido-1,2,3,4-tetrahydronaphthalene | ¹H | NMR & Molecular Mechanics | cis isomers have a locked conformation; trans isomers exist as a mixture of two inverting half-chairs. | researchgate.net |

| Sterically hindered (imino)pyridine | ¹H, 2D-EXSY | NMR Spectroscopy | Reveals two rapidly equilibrating isomers in solution. | rsc.org |

| 6-Methoxytetralin | ¹H, ¹³C | NMR Spectroscopy | Spectra available for structural confirmation. | nih.gov |

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnumberanalytics.comcreativebiomart.net This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.orgnumberanalytics.comnumberanalytics.com For derivatives of this compound, X-ray crystallography has been instrumental in confirming the absolute configuration of stereoisomers, which is crucial for understanding their structure-activity relationships. colab.ws For example, in the study of trifluorinated tetralins, X-ray analysis revealed a preference for a specific conformation, which was attributed to stabilizing hyperconjugative interactions. nih.govd-nb.info

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for analyzing the stereochemistry of chiral compounds in solution. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of the tetralin ring and the configuration of its stereocenters. While specific CD studies on this compound are not detailed in the provided search results, CD spectroscopy is a standard method for the chiral analysis of related compounds.

X-ray Crystallography for Absolute Stereochemistry

Conformational Dynamics of Tetralin Ring Systems

The tetralin ring system is not planar and exists in a dynamic equilibrium of different conformations. The lowest energy conformation is typically a half-chair or twisted form. The molecule can interconvert between these forms through a process of ring inversion. The energy barrier for this inversion in the parent tetralin molecule has been estimated to be in the range of 3.7-4.3 kcal/mol. Substitution on the tetralin ring, as in this compound, can influence the conformational preferences and the dynamics of this ring inversion process. nih.govd-nb.info For instance, the introduction of fluorine atoms can remove the conformational degeneracy found in the parent tetralin, leading to a more predictable half-chair conformation. nih.govd-nb.info

Stereochemical Purity Determination and Enantiomeric Excess (ee) Assessment

For chiral molecules like this compound, determining the stereochemical purity is essential. This is often expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orgmasterorganicchemistry.com A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

One of the most common methods for separating enantiomers and determining ee is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as (S)-mandelic acid, to form a pair of diastereomers which can then be separated by crystallization. acs.orggoogle.comsigmaaldrich.comsigmaaldrich.com For instance, (±)-2-amino-5-methoxytetralin can be resolved using (S)-mandelic acid to yield the (S)-enantiomer with a high enantiomeric excess of 99.7%. acs.org The ee of the resulting enantiomer is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by analyzing the specific rotation of the sample and comparing it to the rotation of the pure enantiomer. csbsju.eduunits.it

Interactive Data Table: Chiral Resolution of Tetralin Derivatives

| Compound | Resolving Agent | Method | Resulting Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (±)-2-amino-5-methoxytetralin | (S)-Mandelic acid | Diastereomeric salt formation | 99.7% for (S)-enantiomer | acs.org |

| (±)-2-amino-5-methoxytetralin | (S)-Mandelic acid | Chiral resolution | Low yield (17-23.5%) in some methods | google.com |

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Structural Requirements for Receptor Interactions

The interaction of 2-methoxytetralin derivatives with biological receptors, particularly G protein-coupled receptors (GPCRs) like dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) receptors, is governed by precise structural requirements. Ligand-receptor binding typically involves the molecule fitting into a complementary binding site, with interactions driven by steric, electrostatic, hydrophobic, and hydrogen bonding forces. mdpi.comquora.com

Studies on N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins have shown their activity as antagonists or inverse agonists at dopamine D2A receptors. For instance, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin (Compound 7) was characterized as a potent inverse agonist at DA D2A receptors. nih.gov This highlights the importance of the N-arylmethyl substitution and the specific stereochemistry (R-configuration) for D2A receptor interaction. Similarly, N-alkylated 2-aminotetralins have demonstrated central dopamine-receptor stimulating activity, with affinity for D2, D3, and D4 receptors. acs.org

For serotonin receptors, particularly 5-HT, studies on phenalkylamine analogues, which share structural similarities with tetralins, indicate that methoxyl groups at the 2 and 5 positions are optimal for achieving high receptor affinity. nih.gov The position of the methoxy (B1213986) group on the tetralin nucleus significantly influences 5-HT1A receptor affinity. For example, 1-phenylpiperazine (B188723) derivatives with a three-membered alkyl chain bearing a 5-methoxytetralin-1-yl ring showed high affinity and selectivity for the 5-HT1A receptor (IC50 = 0.50 nM). nih.gov

Positional and Substituent Effects on Biological Activity

The placement and nature of substituents on the this compound scaffold profoundly affect its biological activity. These effects can be broadly categorized into electronic (inductive and resonance) and steric influences, which dictate how the molecule interacts with the receptor binding site.

Methoxy Group Position: The methoxy group itself is an electron-donating group, typically activating aromatic rings and directing substitution to ortho/para positions in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org In the context of receptor interactions, the position of the methoxy group is critical. As noted, methoxyl groups at the 2 and 5 positions are optimal for high affinity at serotonin receptors. nih.gov Furthermore, an ortho-methoxy function can be crucial for constraining the conformation of a ligand, potentially by forming an additional hydrogen bond within the D2 receptor binding pocket, thereby enhancing affinity. researchgate.net

N-Alkylation: Modifications to the amine nitrogen in 2-aminotetralin derivatives have a significant impact. N,N-dimethylation of the terminal amine has been shown to decrease serotonin receptor affinity. nih.gov Conversely, in 2-methoxy-11-hydroxynoraporphines (a class of compounds with a 2-methoxy group), N-alkyl substituents play a major role in determining selectivity between D1 and D2 dopamine receptors. For instance, an N-n-propyl group can lead to high D2 affinity, whereas an N-methyl group might result in higher D1 affinity. nih.gov

Table 1: Illustrative Substituent Effects on Dopamine Receptor Affinity

| Compound Class (Example) | N-Alkyl Substituent | D1 Receptor Affinity (Ki) | D2 Receptor Affinity (Ki) | D2/D1 Selectivity | Reference |

| 2-Methoxy-11-hydroxynoraporphine | n-propyl | 6450 nM | 1.3 nM | High D2 | nih.gov |

| 2-Methoxy-11-hydroxynoraporphine | methyl | 46 nM | 235 nM | Higher D1 | nih.gov |

Stereochemical Determinants of Ligand Affinity and Selectivity

Stereochemistry, particularly the absolute configuration of chiral centers within the this compound scaffold, is a critical determinant of ligand affinity and selectivity for receptors. Receptors are chiral macromolecules, and their binding pockets are often highly specific to one enantiomer of a chiral ligand.

The study of (R)-2-amino-5-methoxytetralin derivatives as antagonists and inverse agonists at dopamine D2A receptors underscores the importance of stereochemistry, as the (R)-enantiomer was specifically investigated for its activity. nih.gov Similarly, in the context of 2-methoxy-11-hydroxynoraporphines, the (R)-(-) configuration of compounds like (R)-(-)-2-methoxy-N-n-propylnorapomorphine and (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine is explicitly linked to their potent and selective dopamine receptor affinities. nih.gov The presence of specific enantiomers, such as (S)-2-amino-5-methoxytetralin hydrochloride, in chemical databases further suggests that the stereoisomeric form is relevant for biological activity. nih.gov

These findings imply that the precise three-dimensional arrangement of atoms in space dictates how effectively a ligand can interact with the chiral binding site of a receptor, influencing not only the strength of binding (affinity) but also the type of biological response (efficacy) and the preference for one receptor subtype over another (selectivity).

Rational Design of High-Affinity Ligands

Rational ligand design for this compound derivatives leverages the insights gained from SAR studies to predict and synthesize compounds with improved pharmacological properties. This process often involves iterative cycles of design, synthesis, and biological evaluation.

Key principles in rational design include:

Pharmacophore Modeling: Identifying the essential structural features (e.g., hydrophobic regions, hydrogen bond donors/acceptors, ionizable groups) within the this compound scaffold that are crucial for receptor interaction. For instance, the presence and position of the methoxy group and the nature of the amine substituent are recognized as key pharmacophoric elements for monoamine receptor binding. nih.govresearchgate.net

Exploration of Substituent Effects: Systematically varying substituents at different positions on the tetralin ring and the amino group to optimize interactions. Understanding that certain N-alkyl groups can modulate D1 vs. D2 selectivity nih.gov or that specific methoxy positions enhance 5-HT affinity nih.gov directly informs design choices.

Stereochemical Control: Synthesizing and evaluating specific enantiomers, as the (R)-configuration has been shown to be crucial for activity in some dopamine receptor ligands derived from 2-aminotetralin. nih.govnih.gov

Computational Chemistry: Utilizing techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR methods employ steric, electrostatic, hydrophobic, and hydrogen bond descriptors to build predictive models that correlate molecular structure with biological activity, thereby guiding the design of new, more potent ligands. mdpi.com The concept of "privileged structures," which are scaffolds capable of binding to multiple receptor targets with high affinity, is also explored, allowing for the design of biased ligands with desirable signaling profiles. nih.gov

By applying these principles, researchers can rationally modify the this compound scaffold to create high-affinity ligands with desired selectivity profiles for specific therapeutic applications.

Computational and Theoretical Chemistry Applications

Molecular Modeling for Conformational Prediction and Ligand Binding

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems nih.gov. Unlike static docking methods, MD simulations provide insights into the dynamic interactions between a ligand and a receptor, including conformational changes, flexibility, and solvent effects over time medchemexpress.com. For 2-Methoxytetralin, MD simulations could be used to study its dynamic behavior in various environments, such as aqueous solutions, lipid membranes, or within a protein binding pocket. These simulations could reveal the flexibility of the tetralin ring and the methoxy (B1213986) group, how it interacts with surrounding solvent molecules, or how it induces conformational changes in a target protein upon binding. Advanced MD simulations can elucidate mechanisms of ligand recognition and associated protein conformational changes, often involving allosteric modulation medchemexpress.com. Although specific MD simulation studies on this compound are not found, applying this method would allow for a deeper understanding of its stability, conformational transitions, and the kinetics of its interactions with biological systems, offering a more complete picture than static models medchemexpress.com.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a successful area of computational drug design that describes the essential structural features of a compound necessary for its biological activity dovepress.comnih.gov. These features, arranged in a specific 3D pattern, can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings medsci.orgdovepress.com. Pharmacophores are widely used in virtual screening (VS), a computational technique to search large libraries of small molecules to identify those most likely to bind to a drug target medchemexpress.comwikipedia.org. For this compound, pharmacophore modeling could be employed to define its key molecular features that are crucial for a hypothetical biological interaction. This model could then serve as a query to screen vast chemical databases, identifying novel compounds that share similar interaction patterns, even if they possess different chemical scaffolds (scaffold hopping) dovepress.communi.cz. While direct applications involving this compound are not detailed in the search results, this approach would be invaluable for discovering new ligands or optimizing existing ones by focusing on the critical molecular recognition elements of this compound.

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental computational methods that solve the Schrödinger equation to understand the behavior of atoms and molecules at an electronic level medsci.orgwikipedia.org. These calculations provide detailed insights into molecular structures, electronic states, reactivity, and reaction mechanisms, including the estimation of transition state energies and reaction pathways nih.govnih.govwikipedia.orgmdpi.com. For this compound, quantum chemical calculations, particularly Density Functional Theory (DFT) methods, could be applied to investigate its electronic properties, such as frontier molecular orbitals (HOMO-LUMO energies), charge distributions (Mulliken charges), and molecular electrostatic potential (MEP) maps epstem.netoatext.com. These properties are crucial for predicting chemical reactivity, including nucleophilic and electrophilic sites, and understanding potential reaction pathways medsci.orgnih.gov. For instance, if this compound were involved in a chemical transformation, quantum chemical calculations could elucidate the detailed steps of the reaction mechanism, identify transition states, and calculate activation energies, providing a deeper understanding of its chemical behavior. While specific reaction mechanism elucidations for this compound are not explicitly mentioned in the provided search results, the utility of quantum chemical calculations in tracing reaction paths and predicting reactivity is well-established across various organic compounds nih.govnih.govwikipedia.org.

Applications in Chemical Biology and Medicinal Chemistry Research

Development of Chemical Probes for Receptor Systems

The structural features of 2-methoxytetralin derivatives have been exploited to create chemical probes, which are essential tools for studying receptor biology. These probes, often incorporating fluorescent tags, allow for the visualization and quantification of receptor expression, localization, and trafficking within cells.

A notable example is the development of fluorescent ligands for sigma-2 (σ2) receptors. Starting from the high-affinity σ2 ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), researchers have synthesized fluorescent probes by attaching fluorophores like NBD (nitrobenzoxadiazole) or Dansyl. nih.gov In these probes, the fluorescent tag is connected via a linker to the 5-methoxytetralin nucleus, replacing the methyl group. nih.gov One such NBD-bearing compound displayed high affinity for the σ2 receptor (Ki = 10.8 nM) and possessed favorable fluorescent properties. nih.gov These fluorescent derivatives have been successfully used in flow cytometry and confocal microscopy to study receptor uptake in pancreatic tumor cells, revealing that the process partially occurs through endocytosis and is more significant in proliferating cells. nih.gov Further research led to the creation of highly selective fluorescent probes for the σ2 receptor by modifying selective ligands that also contain the methoxytetralin moiety. researchgate.net These tools are invaluable for clarifying the mechanisms of action of σ2 receptors without reliance on traditional radioligands. nih.govresearchgate.net

Synthesis of Precursors for Biologically Active Agents

The this compound framework serves as a crucial intermediate or precursor in the synthesis of more complex, biologically active molecules. researchgate.netnih.gov Its functional groups can be readily modified, making it a versatile building block in multi-step synthetic routes. Aziridine (B145994) ring-opening reactions, for instance, are an important method for synthesizing nitrogen-containing biologically active molecules, and this technique has been used to produce (S)-2-amino-7-methoxytetralin from precursor molecules. researchgate.net This highlights the role of the tetralin scaffold as a foundational element for creating chiral amines that are key components of pharmacologically active agents. researchgate.net The general principle involves using a core structure, such as this compound, as a starting point for the assembly of compounds with desired biological activities, a common strategy in the development of pharmaceutical agents and bioreductively activated prodrugs. tdl.org

Exploration as Scaffolds for Neurotransmitter Analogs and Receptor Ligands

The rigid structure of the this compound core mimics the conformation of endogenous neurotransmitters, making it an ideal scaffold for designing receptor ligands. Its derivatives have been extensively investigated for their interactions with dopamine (B1211576), melatonin (B1676174), sigma, and serotonin (B10506) receptor systems.

The 2-aminotetralin scaffold, particularly with a methoxy (B1213986) substitution, is a classic pharmacophore for dopamine receptor ligands. Derivatives have been developed that exhibit a full spectrum of activities—agonist, antagonist, and inverse agonist—primarily at the D2 and D3 receptor subtypes. ebi.ac.ukdntb.gov.ua

Agonists : The compound (+/-)-PPHT, which contains a 5-methoxytetralin moiety, functions as a D2 dopamine receptor agonist. Other aminotetralin derivatives, such as 7-hydroxy-2-dipropylaminotetralin (7-OH-DPAT), are well-known D3-selective agonists. plos.org The design of D2 agonists is critical for studying the receptor's high-affinity state (D2high), which is implicated in various neurological disorders. nih.gov Agonist ligands are considered ideal tools for this purpose due to their preferential binding to this functional state of the receptor. nih.gov

Antagonists and Inverse Agonists : Strategic modifications of the 2-aminotetralin scaffold can convert an agonist into an antagonist or inverse agonist. Research on derivatives of (R)-2-amino-5-methoxytetralin has yielded compounds that act as antagonists and inverse agonists at the dopamine D2A receptor. ebi.ac.ukacs.org Similarly, the development of selective D2 receptor antagonists is an active area of research. umich.edu The position of the methoxy group on the aromatic ring of related scaffolds can critically influence affinity and selectivity for D2 versus D3 receptors. redheracles.net For example, some 2-methoxyphenylpiperazine derivatives show high affinity for the D2 receptor, while their 4-methoxy isomers show none. redheracles.net

Table 1: this compound Derivatives Targeting Dopamine Receptors

| Compound/Derivative Class | Receptor Target(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| (+/-)-PPHT | D2 | Agonist | |

| Derivatives of (R)-2-amino-5-methoxytetralin | D2A | Antagonists, Inverse Agonists | ebi.ac.ukdntb.gov.ua |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogues | D3 >> D2, D1 | High-affinity antagonists | nih.gov |

| 2-methoxyphenylpiperazines | D2, D3 | High-affinity ligands | redheracles.net |

| 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene | Dopaminergic | Dopaminergic activity | acs.org |

The this compound scaffold has been instrumental in the development of non-indolic melatonin receptor agonists. nih.gov Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms, making them important therapeutic targets. elifesciences.orgnih.gov

A key lead compound in this area is 2-acetamido-8-methoxytetralin, which showed moderate affinity (Ki = 46 nM) and potent agonist activity at the melatonin receptor. nih.gov Structure-activity relationship studies revealed that the amido group is crucial for affinity, while the methoxy group at the 8-position is essential for optimal agonist activity. nih.gov This class of compounds serves as a valuable pharmacological tool for characterizing melatonin receptors. nih.gov

The 2-acetamido-8-methoxytetralin structure has also been used as a reference compound in the design of other conformationally restricted melatonin receptor ligands. nih.govacs.org For instance, in the development of novel dihydrophenalene derivatives, the introduction of an additional methoxy group led to a compound with nanomolar affinity (Ki = 0.7 nM), confirming the presence of a secondary binding site on the receptor. nih.govacs.org Research continues to explore derivatives of the methoxytetralin scaffold to develop selective ligands for the MT1 and MT2 subtypes. sci-hub.se

Table 2: this compound Derivatives as Melatonin Receptor Ligands

| Compound/Derivative Class | Receptor Target(s) | Reported Ki Value | Reported Activity | Reference(s) |

|---|---|---|---|---|

| 2-acetamido-8-methoxytetralin | Melatonin Receptor | 46 nM | Agonist | nih.gov |

| 2-amido-2,3-dihydro-1H-phenalene derivative (3a) | Melatonin Receptor | 28.7 nM | Agonist | nih.govacs.org |

| Methoxy-substituted dihydrophenalene (3c) | Melatonin Receptor | 0.7 nM | Agonist | nih.govacs.org |

| 2-N-acetyl-8-methoxytetralin | Melatonin Receptor | - | Best affinity in its series | mcmaster.ca |

The this compound core is a key structural element in ligands for sigma (σ) receptors, particularly the σ2 subtype. nih.gov Sigma receptors are of significant pharmaceutical interest, with the σ2 subtype being a target for cancer diagnostics and therapeutics. researchgate.net

The compound PB28, which is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a well-established high-affinity ligand for the σ2 receptor. nih.gov SAR studies have shown that the methoxy group itself is not critical for affinity to either σ1 or σ2 receptors, as its absence on the tetralin nucleus was not detrimental. nih.gov However, its position is important. nih.gov The entire methoxytetralin moiety has been modified or replaced in efforts to develop fluorescent probes and understand binding requirements. researchgate.net For example, replacing the methoxytetralin part of PB28 with a β-hydroxynaphthyl group was an early attempt to create fluorescent σ2 ligands. researchgate.net The development of selective ligands for both σ1 and σ2 subtypes continues to be an important goal in medicinal chemistry. sci-hub.se

Table 3: this compound-Containing Sigma Receptor Ligands

| Compound | Receptor Target(s) | Reported Ki Value | Reported Activity | Reference(s) |

|---|---|---|---|---|

| PB28 | σ2 > σ1 | σ2: ~5 nM | Agonist (σ2), Antagonist (σ1) | nih.govnih.gov |

| Fluorescent derivative of PB28 (Compound 16) | σ2 | 10.8 nM | Fluorescent Probe | nih.gov |

| Unsubstituted tetralin derivative of PB28 | σ1 | 0.035 nM | High-affinity ligand | nih.gov |

The 2-aminotetralin scaffold has been utilized to develop ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. nih.govacnp.org The high sequence homology among 5-HT1 receptor subtypes makes the development of selective ligands challenging but crucial for targeted therapeutic intervention. nih.gov

A structure-based design approach using a 5-substituted-2-aminotetralin (5-SAT) chemotype has yielded high-affinity agonists for 5-HT1A, 5-HT1B, and 5-HT1D receptors (Ki ≤ 25 nM). nih.gov These studies demonstrated that the (S)-stereochemistry at the C(2) position confers significantly higher affinity than the (R)-configuration. nih.gov By exploiting subtle structural differences between the receptor subtypes, researchers were able to design a full efficacy 5-HT1A agonist with 100-fold selectivity over 5-HT1B/1D receptors. nih.gov

Furthermore, the methoxyphenyl group, a core feature of this compound, is frequently found in arylpiperazine-based serotonin receptor ligands. mdpi.commdpi.com For example, a coumarin (B35378) derivative featuring a 4-(2-methoxyphenyl)piperazin-1-yl moiety showed very high affinity for the 5-HT1A receptor (Ki = 0.60 nM) and high affinity for the 5-HT2A receptor (Ki = 8 nM). mdpi.com These findings underscore the versatility of the methoxy-substituted aryl ring, a key component of the this compound scaffold, in designing potent and selective serotonin receptor ligands. nih.govmdpi.com

Adrenergic Receptor Ligands (α-Adrenoreceptors)

The this compound scaffold is a key structural motif in the design of ligands for adrenergic receptors, particularly the α-adrenoreceptor subtypes. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for the catecholamines adrenaline and noradrenaline. guidetopharmacology.org They are divided into two main groups, α and β receptors, with the α-adrenoceptors further subdivided into α1 and α2 types, each with its own subtypes (e.g., α2A, α2B, α2C). guidetopharmacology.orgwikipedia.org These receptors are involved in a multitude of physiological processes, making them important targets in drug discovery. guidetopharmacology.org

Research has focused on derivatives of the closely related 2-aminotetralin core, including those with methoxy substitutions, to develop selective ligands for α2-adrenergic receptors (α2Rs). nih.gov A significant challenge in this area is the high degree of similarity in the binding pockets of α2A and α2C subtypes, which complicates the development of subtype-selective drugs. nih.gov

A notable advancement involves a novel chemotype of 5-substituted-2-aminotetralins (5-SATs), where the this compound structural theme is evident. nih.gov These compounds have shown diverse pharmacological activities at α2Rs. Certain analogues within this series have demonstrated a unique pharmacological profile, acting as partial agonists at α2A-adrenergic receptors while simultaneously functioning as inverse agonists at α2C-adrenergic receptors. nih.gov This dual activity is of significant interest because activating α2A receptors is often beneficial in clinical contexts, whereas α2C activation may be detrimental. nih.gov

One lead compound from this research, (2S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT), exemplifies the potential of this scaffold. FPT shows high potency for both α2A and α2C receptors in assays measuring the inhibition of adenylyl cyclase. nih.gov The interaction of these ligands with specific amino acid residues within the receptor binding sites is believed to govern their distinct functional activities. nih.gov Another derivative, 2-propylamino-5-methoxytetralin, has also been studied for its affinity for neurotransmitter receptors. ontosight.ai Additionally, the high-affinity sigma-2 (σ2) receptor agonist PB28, chemically known as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine, incorporates the 5-methoxytetralin core, further highlighting the versatility of this scaffold in targeting various receptors. researchgate.net

| Compound | Target(s) | Pharmacological Activity | Potency (EC₅₀) |

|---|---|---|---|

| (2S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) | α2A-AR, α2C-AR | α2A Partial Agonist / α2C Inverse Agonist nih.gov | < 2 nM nih.gov |

| 2-Propylamino-5-methoxytetralin | Neurotransmitter Receptors | Affinity for certain neurotransmitter receptors ontosight.ai | Not Specified |

Contribution to Chemical Libraries and Diversification

The this compound scaffold plays a significant role in the construction of chemical libraries for drug discovery and chemical biology research. nptel.ac.innih.gov A core principle in modern drug discovery is the exploration of vast and diverse chemical space to identify novel bioactive molecules. cam.ac.uknih.gov Chemical libraries, which are large collections of distinct small molecules, are essential for this process. The structural diversity of these libraries, particularly in their molecular scaffolds, is a critical factor for success in biological screening campaigns. cam.ac.uknih.govnih.gov

The tetralin framework, including methoxy-substituted variants, serves as a valuable starting point for diversity-oriented synthesis (DOS). cam.ac.uk DOS strategies aim to efficiently generate collections of compounds with a high degree of structural variety from a common intermediate. cam.ac.uk The rigid, fused-ring system of this compound provides a three-dimensional architecture that can be systematically decorated with different functional groups at multiple positions. This allows for the generation of a large number of analogues with varied physicochemical properties and spatial arrangements, thereby increasing the library's diversity. researchgate.netu-strasbg.fr

A practical example of this approach is the use of a tetralin scaffold to create a library of analogues for the antidepressant drug agomelatine. Researchers designed a synthetic route using a tetralone precursor to replace the original naphthalene (B1677914) scaffold of agomelatine, which suffered from a short plasma half-life. This strategy demonstrates how a tetralin-based template can be pivotal in elaborating a compound library to optimize drug properties.

The synthesis of such libraries often employs robust and high-yield chemical reactions like "Click" chemistry or Suzuki-Miyaura cross-coupling, which allow for the modular assembly of complex molecules from simpler building blocks attached to the core scaffold. By starting with a core like this compound, chemists can systematically introduce a wide array of substituents, leading to a library of compounds that covers a broad region of biologically relevant chemical space. cam.ac.uk This diversification is crucial for identifying lead compounds against new and challenging biological targets. wehi.edu.au

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| FPT | (2S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine nih.gov |

| 2-Propylamino-5-methoxytetralin | 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine ontosight.ai |

| PB28 | 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine researchgate.net |

| Agomelatine | N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide |

| This compound | 2-methoxy-1,2,3,4-tetrahydronaphthalene |

Future Research Directions and Unresolved Challenges

Advancements in Stereoselective Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. For 2-methoxytetralin derivatives, which typically possess a stereocenter at the C2 position, the development of efficient stereoselective synthetic methods is paramount. Historically, the separation of enantiomers was achieved through classical resolution, for instance, by forming diastereomeric salts with a chiral resolving agent like L-dibenzoyltartaric acid, followed by fractional crystallization. google.com While effective, this method can be low-yielding and resource-intensive for large-scale production. google.com

Future advancements must focus on catalytic asymmetric synthesis, which offers a more elegant and efficient route to enantiomerically pure compounds. Key areas for exploration include:

Asymmetric Hydrogenation: Developing novel chiral catalysts for the asymmetric hydrogenation of corresponding enamine or enol ether precursors.

Asymmetric Amination: Exploring catalytic methods for the direct asymmetric amination of the tetralone precursor.

Enzyme-Catalyzed Reactions: Utilizing enzymes for kinetic resolution or asymmetric reduction to achieve high enantioselectivity under mild conditions.

Chiral Pool Synthesis: Expanding on methods that utilize readily available chiral starting materials, such as L-aspartic acid, to construct the chiral tetralin core. acs.orgrsc.org

One notable approach involves the asymmetric reduction of a tetralone precursor using a combination of a Hantzsch ester (a 1,4-dihydropyridine) and a chiral phosphoric acid catalyst, which can yield intermediates with high stereoselectivity. The continued development of new catalyst systems will be crucial for accessing a wider range of stereochemically defined this compound derivatives.

Novel Reaction Development for Functionalization and Derivatization

To explore the chemical space around the this compound scaffold and optimize its pharmacological properties, the development of novel reactions for its functionalization and derivatization is essential. Current methods often rely on traditional multi-step sequences. Future research should target more sophisticated and efficient transformations.

Promising avenues include:

Late-Stage Functionalization: Developing C-H activation methodologies to directly introduce functional groups onto the aromatic or aliphatic portions of the tetralin ring. This would enable rapid diversification of lead compounds without necessitating de novo synthesis.

Cross-Coupling Reactions: Expanding the use of modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a variety of substituents. For example, introducing fluorophenyl groups via Suzuki coupling has been shown to enhance serotonin (B10506) reuptake inhibition in related scaffolds.

Multicomponent Reactions: Designing one-pot multicomponent reactions to construct complex derivatives from simple starting materials, thereby improving step economy and reducing waste.

Novel Ring Constructions: Creating derivatives with unique ring systems fused to the tetralin core, such as the synthesis of spiro[tetralin-1,3′-pyrrolidine] organoselenocyanates, which have shown potential in mitigating cadmium-induced toxicity. researchgate.net

The table below summarizes some functionalization approaches that have been applied to tetralin-related scaffolds, indicating future possibilities for this compound.

| Reaction Type | Position of Functionalization | Resulting Moiety/Derivative | Potential Biological Impact | Reference |

| Suzuki Coupling | Aromatic Ring | Fluorophenyl groups | Improved serotonin reuptake inhibition | |

| Chlorination | Aromatic Ring | Chloro-substituent | Enhanced anticancer cytotoxicity | |

| Spirocyclization | C1 Position | Spiro-pyrrolidine | Antioxidant/Hepatoprotective | researchgate.net |

| Derivatization | Amine at C2 | Fluorescent Tags | Probes for imaging biological targets | researchgate.net |

Integration of Advanced Computational Methods in Design and Discovery

Advanced computational methods are becoming indispensable tools in modern drug discovery, offering the potential to accelerate the design-make-test-analyze cycle significantly. For the methoxytetralin scaffold, these tools can guide the synthesis of more potent and selective ligands.

Future integration of computational methods should focus on:

In Silico Target Prediction: Employing ligand-based approaches, such as 2D fingerprint and 3D shape-based similarity searches, to compare methoxytetralin libraries against databases of known active compounds (e.g., ChEMBL, DrugBank) to predict new biological targets. durham.ac.uk This strategy has successfully identified potential new targets like VEGFR-2 for other scaffolds. durham.ac.uk

Structure-Based Drug Design: Using molecular docking and molecular dynamics simulations to understand the binding interactions of methoxytetralin derivatives with their target proteins. This can provide insights for designing modifications that enhance binding affinity and selectivity.

ADME/Tox Prediction: Utilizing quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds before their synthesis, thereby reducing late-stage attrition.

Chemical Space Exploration: Leveraging computational tools to navigate vast virtual chemical spaces and identify novel, synthetically accessible methoxytetralin derivatives with desirable properties for scaffold hopping projects. biosolveit.de

Exploration of New Biological Targets and Modalities for Methoxytetralin Scaffolds

While derivatives of methoxytetralin are known to interact with established biological targets, such as serotonin (5-HT1A) and dopamine (B1211576) receptors, a significant unresolved challenge is the exploration of new biological targets and therapeutic modalities. ontosight.aiontosight.aiacs.org The unique three-dimensional structure of the methoxytetralin scaffold makes it an attractive starting point for tackling more challenging biological targets that have been considered "undruggable" by traditional flat, aromatic small molecules. nih.gov

Future research should aim to:

Target Protein-Protein Interactions (PPIs): Design methoxytetralin derivatives that can modulate PPIs, which are implicated in numerous diseases but are notoriously difficult to target.

Epigenetic Targets: Explore the potential of this scaffold to inhibit enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases.

Modulate Metabolic Enzymes: Investigate the ability of methoxytetralin derivatives to selectively inhibit or modulate key metabolic enzymes, such as specific cytochrome P450 isoforms like CYP3A4, to reduce drug-drug interactions or improve the efficacy of co-administered drugs. stjude.org

Anticancer Therapies: Move beyond general cytotoxicity and investigate novel anticancer mechanisms, such as the inhibition of angiogenesis, invasion, or the modulation of specific signaling pathways implicated in cancer progression.

Novel Antiviral or Antibacterial Agents: Screen methoxytetralin libraries against a wider range of pathogens, especially given that natural product-like scaffolds are known to be effective in this area. nih.gov The sigma-2 receptor, a target for some methoxytetralin-containing compounds, has even been investigated in the context of COVID-19. acs.org

| Potential Target Class | Specific Example | Therapeutic Area | Reference |

| G-Protein Coupled Receptors | 5-HT1A Receptor | Neuropsychiatry | ontosight.ai |

| Sigma Receptors | Sigma-1 and Sigma-2 | Neurology, Oncology, Virology | acs.org |

| Receptor Tyrosine Kinases | VEGFR-2 | Oncology (Anti-angiogenesis) | durham.ac.uk |

| Metabolic Enzymes | Cytochrome P450 (e.g., CYP3A4) | Drug Metabolism Modulation | stjude.org |

| Oxidative Stress Pathways | Glutathione-S-Transferase (GST), Superoxide Dismutase (SOD) | Hepatoprotection | researchgate.net |

Process Intensification and Green Chemistry Considerations in Synthesis Development

A major challenge that remains largely unaddressed in the academic literature is the development of sustainable and scalable synthetic routes for this compound and its derivatives. Most reported syntheses are designed for lab-scale discovery and are not optimized for efficiency, cost, or environmental impact.